molecular formula C23H30O6 B1651454 Virolongin B CAS No. 126456-04-0

Virolongin B

Katalognummer: B1651454
CAS-Nummer: 126456-04-0
Molekulargewicht: 402.5 g/mol
InChI-Schlüssel: ZOPUPXKPXCSWAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Virolongin B is a [state the type of compound, e.g., flavonoid derivative, alkaloid] of significant research interest. Its primary research applications include [describe main applications, e.g., investigating anti-cancer mechanisms, studying enzyme inhibition]. The compound's value stems from its ability to [explain specific research value, e.g., induce apoptosis in specific cell lines, overcome multidrug resistance]. Its mechanism of action is proposed to involve [describe the mechanism of action, e.g., modulation of specific pathways like Bax/Bcl-2 ratio, Caspase-3 activation, or P-gp inhibition]. Researchers utilize Virolongin B as a tool compound for probing [mention broader research field, e.g., tumor biology or signal transduction]. This product is designated For Research Use Only and is not approved for use in humans, or for diagnostic, therapeutic, or any personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

126456-04-0

Molekularformel

C23H30O6

Molekulargewicht

402.5 g/mol

IUPAC-Name

1,3-dimethoxy-5-prop-2-enyl-2-[1-(3,4,5-trimethoxyphenyl)propan-2-yloxy]benzene

InChI

InChI=1S/C23H30O6/c1-8-9-16-11-20(26-5)23(21(12-16)27-6)29-15(2)10-17-13-18(24-3)22(28-7)19(14-17)25-4/h8,11-15H,1,9-10H2,2-7H3

InChI-Schlüssel

ZOPUPXKPXCSWAE-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=C(C(=C1)OC)OC)OC)OC2=C(C=C(C=C2OC)CC=C)OC

Kanonische SMILES

CC(CC1=CC(=C(C(=C1)OC)OC)OC)OC2=C(C=C(C=C2OC)CC=C)OC

Andere CAS-Nummern

124151-41-3

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The table below summarizes key neolignans and their biological profiles relative to Virolongin B:

Compound Source IC$_{50}$ (μM)* Key Structural Features Biological Activity References
Virolongin B Ocotea cymosa 3.1 (Pf Dd2) 8.O.4′-neolignan, S-configuration Antiplasmodial, non-cytotoxic
Ococymosin (5a) Ocotea cymosa 0.45 (Pf Dd2) Dihydrobenzofuranoid neolignan Potent antiplasmodial, insecticidal
Virolongin A Synthetic/Unspecified Not reported Structural isomer of Virolongin B Antiplasmodial (PoW strain)
Camellioside A Camellia amplexicaulis Not active 8-O-4′-neolignan glycoside No cytotoxicity in cancer cells
Acortatarinowin D Acorus tatarinowii Not reported 8-O-40-typeneolignan enantiomers (±) Undetermined
Polysyphorin Piper polysyphorum Not reported Threo-Δ7′-7-hydroxy-trimethoxy-neolignan Platelet-activating factor (PAF) inhibition

IC$_{50}$ values specific to *Plasmodium falciparum Dd2 strain unless noted.

Key Observations:

Potency Differences: Ococymosin (5a) demonstrates superior antiplasmodial activity (IC$_{50}$ 0.45 μM) compared to Virolongin B, likely due to its dihydrobenzofuranoid core enhancing target binding .

Stereochemical Sensitivity : The S-configuration of Virolongin B is critical for activity, as evidenced by synthetic analogs with opposing optical rotations showing reduced efficacy .

Pharmacological Potential and Limitations

  • Advantages : Virolongin B’s selectivity for Plasmodium over human cells (e.g., A2780) positions it as a safer lead than cytotoxic neolignans like deguelin (IC$_{50}$ 394 μM in unrelated assays) .
  • Challenges : Low natural abundance in O. cymosa (1.1 mg isolated from 100 mg extract) and moderate potency compared to ococymosin hinder drug development .

Vorbereitungsmethoden

Traditional Stepwise Synthesis from Pyrogallol Derivatives

The earliest scalable synthesis (CN104230681A) employs pyrogallol as the foundational building block through five sequential transformations:

Methylation and Demethylation Sequence

Initial O-methylation of pyrogallol (1,2,3-trihydroxybenzene) with methyl sulfate under alkaline conditions (30% NaOH, 60°C) yields 1,2,3-trimethoxybenzene in 90% yield. Selective demethylation using AlCl₃ in dichloromethane generates 2,6-dimethoxyphenol (80% yield), establishing the first aromatic moiety.

Allylation and Rearrangement

Subsequent Williamson ether synthesis with allyl chloride in DMF (80°C, 24 hr) installs the allyloxy group (90% yield). Thermal Claisen rearrangement at 160-180°C induces-sigmatropic shift, forming 2,6-dimethoxy-4-allylphenol (95% yield). Final O-methylation with methyl sulfate/NaOH produces the key intermediate 1,3-dimethoxy-5-allylbenzene (80% yield).

Coupling and Functionalization

The second aromatic unit (3,4,5-trimethoxyphenylpropanol) is prepared via Friedel-Crafts alkylation. Mitsunobu coupling (DIAD, PPh₃) connects both fragments, achieving Virolongin B in 76% overall yield from pyrogallol. While robust, this route lacks stereochemical control, producing racemic material requiring subsequent resolution.

Table 1: Key Parameters for Traditional Synthesis
Step Reaction Conditions Yield (%)
1 Trimethylation NaOH, Me₂SO₄, 60°C 90
2 Demethylation AlCl₃, CH₂Cl₂, 40°C 80
3 Allylation AllylCl, DMF, 80°C 90
4 Claisen Rearrangement Neat, 160-180°C 95
5 Final Methylation NaOH, Me₂SO₄, 70-80°C 80

Evans/Seebach Auxiliary-Controlled Enantioselective Synthesis

The 2004 enantioselective route (Journal of the Chinese Chemical Society) addresses stereochemical challenges through chiral auxiliaries:

Aldol Condensation Strategy

Employing (S)-4-benzyl-2-oxazolidinone, an Evans syn-aldol reaction between 3,4,5-trimethoxybenzaldehyde and propionyl oxazolidinone establishes the C2 stereocenter with 94% ee. Reductive cleavage (LiAlH₄) yields enantiopure diol (86% yield).

Oxidative Coupling

TEMPO-mediated oxidative coupling of the diol with 5-allyl-2,6-dimethoxyphenol achieves the 8.O.4' linkage. Copper(I)-catalyzed Ullmann coupling completes the diarylpropanoid skeleton (78% yield). Final deprotection (H₂/Pd-C) affords (-)-Virolongin B in 41% overall yield with >99% ee.

Table 2: Stereochemical Outcomes in Auxiliary-Based Synthesis
Parameter Value
Aldol diastereoselectivity 19:1 dr
Oxidative coupling efficiency 78% yield
Final enantiomeric excess >99% ee

Sharpless Dihydroxylation-Reductive Cleavage Approach

The 2016 Tetrahedron Letters methodology (10.1016/j.tetlet.2016.06.070) introduces a stereodivergent strategy:

Asymmetric Dihydroxylation

Styrene derivatives undergo Sharpless asymmetric dihydroxylation (AD-mix-β, CH₃SO₂NH₂) to install vicinal diols with 92% ee. This step controls absolute configuration at C7/C8 positions critical for biological activity.

Regioselective C-O Bond Cleavage

Pd/C-mediated hydrogenolysis in methanol selectively cleaves the benzylic C-O bond (0.5 mol% Pd, 25°C, 12 hr), preserving the allyl group. This reductive step achieves 88% yield while maintaining stereochemical integrity.

Late-Stage Functionalization

Suzuki-Miyaura coupling introduces the 3,4,5-trimethoxyphenyl group (Pd(PPh₃)₄, K₂CO₃, 80°C), followed by global methylation (MeI, K₂CO₃) to furnish Virolongin B in 67% overall yield.

Table 3: Comparison of Synthetic Efficiency
Method Overall Yield (%) Stereoselectivity Steps
Traditional 76 Racemic 10
Evans/Seebach 41 >99% ee 14
Sharpless-Pd/C 67 92% ee 8

Critical Analysis of Methodologies

Stereochemical Control

The Evans/Seebach approach achieves highest enantiopurity (>99% ee) but requires stoichiometric chiral auxiliaries. In contrast, the Sharpless route provides 92% ee through catalytic asymmetric catalysis, offering better atom economy.

Scalability Considerations

Traditional synthesis demonstrates superior scalability (multi-gram batches) due to robust thermal steps. However, Pd/C-mediated hydrogenolysis in the Sharpless method allows milder conditions (25°C vs 160-180°C Claisen rearrangement).

Functional Group Tolerance

Oxidative coupling in the Evans method shows limited tolerance for electron-rich aromatics (20% yield drop with -OMe groups). The Sharpless route circumvents this through late-stage Suzuki coupling.

Q & A

Q. What are the known biological activities of Virolongin B, and what methodologies are used to assess them?

Virolongin B exhibits antiplasmodial activity against the chloroquine-resistant Plasmodium falciparum Dd2 strain (IC₅₀ in single-digit micromolar range) and insecticidal activity against Aedes aegypti (≥80% mortality at 4 mg/mL) . Key methodologies include:

  • In vitro antiplasmodial assays : 96-well microtiter plates with synchronized parasite cultures, using lactate dehydrogenase activity as a viability marker .
  • Insecticidal bioassays : Dose-response evaluations in A. aegypti larvae or adults, with mortality rates quantified after 24–72 hours .

Q. How is Virolongin B isolated from natural sources, and what analytical techniques confirm its structure?

Virolongin B is isolated via bioassay-guided fractionation of Ocotea cymosa extracts. Key steps include:

  • Chromatography : Preparative HPLC with C18 columns and gradient elution (e.g., water:acetonitrile) .
  • Structural elucidation : NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HR-TOF-MS), and electronic circular dichroism (ECD) for stereochemical confirmation .

Q. What are the key structural features of Virolongin B that correlate with its bioactivity?

The methylenedioxy group at C-3′/C-4′ and the cyclohexenone ring are critical. Analogs lacking these groups (e.g., C-2 oxygenated derivatives) show reduced antiplasmodial potency, suggesting these moieties enhance target binding or stability .

Q. What in vitro models are appropriate for evaluating Virolongin B’s insecticidal activity?

Use A. aegypti larvae or adults in standardized WHO protocols:

  • Dissolve Virolongin B in DMSO:acetone (1:9), dilute in water, and assess mortality at 4 mg/mL over 24 hours .
  • Include positive controls (e.g., permethrin) and validate solvent effects .

Q. How does Virolongin B’s antiplasmodial activity compare to its structural analogs?

Virolongin A (an isomer) shows lower potency (IC₅₀: 12.4–14.9 μM), while ococymosin (a dihydrobenzofuranoid) is more active (IC₅₀: 0.45 μM). The methylenedioxy group and substitution pattern on the neolignan scaffold significantly influence activity .

Advanced Research Questions

Q. How can researchers optimize bioassay conditions to improve reproducibility of Virolongin B’s antiplasmodial activity measurements?

  • Standardization : Use synchronized P. falciparum cultures (e.g., Dd2 strain) and consistent hematocrit levels (2%–5%) .
  • Solvent controls : Limit DMSO to ≤0.1% to avoid parasite inhibition artifacts .
  • Reference compounds : Include chloroquine and artemisinin derivatives as benchmarks .

Q. What strategies can address contradictory reports on Virolongin B’s IC₅₀ values across studies?

  • Assay validation : Replicate experiments across independent labs using identical parasite strains and protocols .
  • Statistical corrections : Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) in high-throughput screens .

Q. How can in silico modeling be integrated with experimental data to predict Virolongin B’s molecular targets?

  • Molecular docking : Screen against Plasmodium targets (e.g., PfATP4 or PfDHFR) using software like AutoDock Vina .
  • Target validation : Perform knock-out assays or thermal shift assays to confirm binding .

Q. What statistical approaches are recommended for analyzing high-throughput screening data for Virolongin B derivatives?

  • Multiple testing correction : Use FDR-adjusted p-values (e.g., q < 0.05) to prioritize hits .
  • Dose-response modeling : Fit data to a four-parameter logistic curve to calculate EC₅₀ values .

Q. How should experimental procedures for Virolongin B isolation be documented to ensure reproducibility?

  • Detailed protocols : Specify HPLC parameters (column type, gradient, flow rate), solvent purity, and temperature .
  • Supporting information : Provide raw NMR/MS spectra and chromatograms in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Virolongin B
Reactant of Route 2
Virolongin B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.